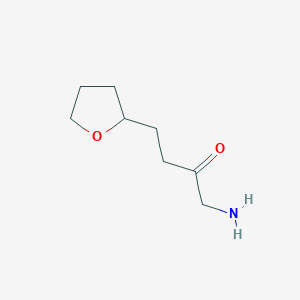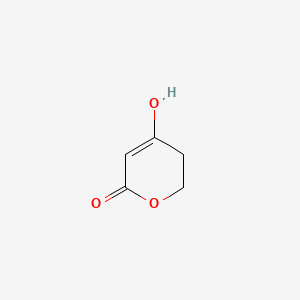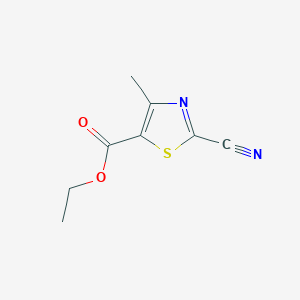![molecular formula C9H14O3S B12103328 Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)
Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O5S It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an epoxide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Uniqueness
Methyl 2-methyl-1-oxa-6-thiaspiro[25]octane-2-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms in its ring system
特性
分子式 |
C9H14O3S |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-8(7(10)11-2)9(12-8)3-5-13-6-4-9/h3-6H2,1-2H3 |
InChIキー |
AVYYINBAPICJPQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(O1)CCSCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)




![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![(4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl)methyl 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12103274.png)
![2-[(2-Acetamido-3-hydroxypropanoyl)amino]acetic acid](/img/structure/B12103279.png)

![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![(6-Acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl) acetate](/img/structure/B12103296.png)
![5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
